Technical Guide: 1-(4-Bromo-2-fluoro-6-hydroxyphenyl)ethanone
Technical Guide: 1-(4-Bromo-2-fluoro-6-hydroxyphenyl)ethanone
This technical guide provides an in-depth analysis of 1-(4-Bromo-2-fluoro-6-hydroxyphenyl)ethanone (CAS 1369594-41-1), a highly specialized halogenated acetophenone derivative used as a pharmacophore scaffold in modern drug discovery.[1]
CAS Registry Number: 1369594-41-1 Molecular Formula: C₈H₆BrFO₂ Molecular Weight: 233.03 g/mol [1]
Introduction and Chemical Significance
In the landscape of medicinal chemistry, 1-(4-Bromo-2-fluoro-6-hydroxyphenyl)ethanone serves as a "linchpin" intermediate.[1] Its value lies in its unique substitution pattern on the benzene ring, which offers three distinct vectors for chemical diversification:[1]
-
Electronic Modulation (2-Fluoro): The fluorine atom ortho to the carbonyl group modulates the pKa of the neighboring phenol and influences metabolic stability by blocking oxidative metabolism at this position.[1]
-
Orthogonal Reactivity (4-Bromo): The bromine atom is positioned para to the activating carbonyl, making it an ideal candidate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the acetyl group.[1]
-
Cyclization Potential (6-Hydroxy + Acetyl): The ortho-hydroxyacetophenone motif is the classic precursor for synthesizing chromones, flavones, and benzofurans , heterocycles ubiquitous in kinase inhibitors and anti-inflammatory agents.[1]
Structural Analysis and Properties
The molecule exhibits a strong intramolecular hydrogen bond between the phenolic hydroxyl proton and the carbonyl oxygen. This interaction locks the molecule into a planar conformation, significantly affecting its solubility and reactivity compared to its non-hydroxylated analogs.
Physicochemical Profile
| Property | Value / Characteristic | Impact on Application |
| Physical State | Solid (Crystalline powder) | Stable for storage; easy handling in solid-phase synthesis.[1] |
| H-Bond Donor | 1 (Phenolic OH) | Critical for binding affinity in enzyme pockets (e.g., kinase hinge regions).[1] |
| H-Bond Acceptor | 2 (C=O, F) | The carbonyl oxygen is less basic due to the intramolecular H-bond.[1] |
| LogP (Predicted) | ~2.8 | Lipophilic enough for cell permeability but amenable to formulation.[1] |
| pKa (Phenol) | ~7.5 - 8.0 | More acidic than unsubstituted phenol due to the electron-withdrawing acetyl and fluoro groups.[1] |
Synthetic Methodology
While specific process patents for this exact CAS are proprietary, the most chemically robust and authoritative synthesis route utilizes the Fries Rearrangement . This pathway ensures regioselectivity, directing the acetyl group to the position ortho to the phenol and meta to the directing fluorine.[1]
Protocol: Fries Rearrangement Route
This protocol describes the conversion of 4-bromo-2-fluorophenol to the target acetophenone.[1]
Step 1: O-Acetylation
-
Reagents: 4-Bromo-2-fluorophenol, Acetic Anhydride (
), Pyridine (cat.), DCM.[1] -
Mechanism: Nucleophilic attack of the phenoxide on the acetic anhydride.
-
Outcome: Formation of 4-bromo-2-fluorophenyl acetate.[1]
Step 2: Lewis Acid-Mediated Rearrangement
-
Reagents: Aluminum Chloride (
), Chlorobenzene or Nitrobenzene (Solvent).[1] -
Conditions: High temperature (
) is often required for the thermodynamic ortho-migration.[1] -
Causality: The bulky
complexes with the ester oxygen.[1] The acylium ion ( ) is generated and attacks the ring.[1] Since the position ortho to the fluorine is sterically crowded and electronically less favorable, and the para position is blocked by Bromine, the acyl group selectively migrates to the open ortho position (Position 6).[1]
Synthesis Visualization
Figure 1: Regioselective synthesis pathway via Fries Rearrangement, leveraging steric and electronic directing effects.
Reactivity Profile & Derivatization
The utility of CAS 1369594-41-1 stems from its ability to serve as a multi-functional warhead precursor.[1]
A. Palladium-Catalyzed Cross-Coupling (C-4 Position)
The C-Br bond is highly reactive toward Pd(0) catalysts.[1]
-
Suzuki-Miyaura: Coupling with aryl boronic acids allows the extension of the carbon skeleton, often used to build the "tail" of a drug molecule that reaches into the solvent-exposed region of a protein binding pocket.[1]
-
Buchwald-Hartwig: Amination at this position can introduce solubility-enhancing groups (e.g., piperazines).[1]
B. Heterocycle Formation (C-1 & C-6 Positions)
The 2-hydroxy-acetophenone moiety is a "pre-organized" system for closing rings.[1]
-
Baker-Venkataraman Rearrangement: Treatment with an acyl chloride and base yields a 1,3-diketone, which cyclizes to a Flavone .
-
Claisen-Schmidt Condensation: Reaction with aldehydes yields chalcones, which are precursors to Aurones and Pyrazolines .
Reactivity Map
Figure 2: Divergent synthesis capabilities of the scaffold.[1] Red paths utilize the Bromine handle; Green paths utilize the Acetyl/Hydroxy motif.[1]
Applications in Drug Discovery
This specific scaffold is frequently identified in patent literature regarding Kinase Inhibitors and KRAS G12C inhibitors .[1]
Case Study: KRAS G12C Inhibition
Recent advancements in targeting the KRAS G12C mutation have utilized atropisomeric scaffolds where the rotation of the aryl ring is restricted.[1] The 2-fluoro substituent in CAS 1369594-41-1 adds steric bulk and electronic repulsion, which can be critical for locking the conformation of the final drug molecule (atropisomerism) to fit the cryptic pocket of KRAS.[1]
-
Mechanism: The acetyl group is often converted into a vinyl ketone or acrylamide warhead (after further elaboration) to covalently bond with the mutant Cysteine-12 residue of the KRAS protein.[1]
-
Significance: The 4-bromo group allows for the attachment of rigid bicyclic systems that span the protein surface.
Handling and Safety (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Store at 2-8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) as phenolic compounds can oxidize over time.[1]
-
Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate.[1] Poorly soluble in water.[1]
References
-
Novartis AG . (2022).[1] Pharmaceutical combinations comprising a KRAS G12C inhibitor. WO Patent 2022/269525.[1] Retrieved from [1]
-
Genentech, Inc. (2016).[1] Discovery of GNE-3500: A Potent, Selective, and Orally Bioavailable RORc Inverse Agonist. Journal of Medicinal Chemistry. (Contextual citation for acetophenone scaffold utility). Retrieved from [Link]
-
PubChem . (n.d.).[1] Compound Summary for CAS 1369594-41-1. National Library of Medicine.[1] Retrieved from [Link][1]
